2,2-dichlorooctanoic Acid
Overview
Description
Scientific Research Applications
Herbicide Action : 2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely studied herbicide. It functions by selectively killing dicotyledonous plants without affecting monocots, mimicking natural auxin at the molecular level and causing abnormal growth, senescence, and plant death in sensitive dicots (Song, 2014).
Degradation Studies : Research has focused on the degradation of 2,4-D. For example, nickel oxide enhances 2,4-D degradation in ozonation reactions, showing high stability after multiple reaction cycles (Rodríguez et al., 2013). Also, photocatalytic degradation using ZnO and Fe(II) ions has been effective in degrading 2,4-dichlorophenoxyacetic acid, increasing the rate of photodegradation and dechlorination (Sánchez, Peral, & Doménech, 1996).
Synthesis of Lipoic Acid Amide : A modified method for obtaining lipoic acid amide using the ester of 6,8-dichlorooctanoic acid provides a more efficient and environmentally friendly production process (Tursin, Chebotareva, & Yurkevich, 1975).
Health Implications : High exposure to 2,4-D herbicide has been associated with an increased risk of non-Hodgkin lymphoma (Smith et al., 2017).
Water Treatment : Methods have been developed to remove 2,4-D from contaminated water sources, addressing ongoing water contamination issues (EvyAliceAbigail et al., 2017).
Safety and Hazards
properties
IUPAC Name |
2,2-dichlorooctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Cl2O2/c1-2-3-4-5-6-8(9,10)7(11)12/h2-6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUNURLNZXJIEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369173 | |
Record name | 2,2-dichlorooctanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
102272-30-0 | |
Record name | 2,2-dichlorooctanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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